Copper, bis(1-phenyl-1,3-butanedionato-O,O')- Copper, bis(1-phenyl-1,3-butanedionato-O,O')-
Brand Name: Vulcanchem
CAS No.: 14128-84-8
VCID: VC0083348
InChI: InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-;
SMILES: CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cu+2]
Molecular Formula: C20H20CuO4
Molecular Weight: 385.9 g/mol

Copper, bis(1-phenyl-1,3-butanedionato-O,O')-

CAS No.: 14128-84-8

Main Products

VCID: VC0083348

Molecular Formula: C20H20CuO4

Molecular Weight: 385.9 g/mol

Copper, bis(1-phenyl-1,3-butanedionato-O,O')- - 14128-84-8

CAS No. 14128-84-8
Product Name Copper, bis(1-phenyl-1,3-butanedionato-O,O')-
Molecular Formula C20H20CuO4
Molecular Weight 385.9 g/mol
IUPAC Name copper;(Z)-3-oxo-1-phenylbut-1-en-1-olate
Standard InChI InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-;
Standard InChIKey UXOQYPBHIRRXKP-CVMHYBSASA-N
Isomeric SMILES CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Cu+2]
SMILES CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cu+2]
Canonical SMILES CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cu+2]
PubChem Compound 5486779
Last Modified Nov 11 2021
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